(3-methylphenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
This compound belongs to the 1,2,3-triazole carboxylate family, characterized by a triazole core substituted with a carboxylate ester and aryl groups. The structure includes a 5-methyl group on the triazole ring, a (3-fluoro-4-methylphenyl) substituent at the N1 position, and a (3-methylphenyl)methyl ester moiety at the C4 position. Such substitutions are critical for modulating electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
(3-methylphenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-12-5-4-6-15(9-12)11-25-19(24)18-14(3)23(22-21-18)16-8-7-13(2)17(20)10-16/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXUSKRGPMATGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related triazole derivatives:
Key Observations:
Substituent Effects on Reactivity and Stability: The 3-fluoro-4-methylphenyl group in the target compound introduces both steric bulk and electronic effects (fluorine’s electronegativity), which may enhance metabolic stability compared to non-fluorinated analogs like the carboxamide derivative in . Methyl vs. Methoxy Groups: Methoxy substituents (e.g., in Compounds 3o and 3t) improve solubility but reduce lipophilicity compared to methyl groups, as seen in the target compound .
Synthetic Flexibility :
- The target compound’s ester group allows for straightforward derivatization (e.g., hydrolysis to carboxylic acid), whereas carboxamide derivatives () require more specialized reagents like thionyl chloride .
- Fluorinated triazoles (e.g., Compound 3o) often employ CuAAC or fluorinated building blocks, contrasting with the target’s likely esterification pathway .
Structural Characterization :
- Tools like SHELXL () and WinGX/ORTEP () are critical for resolving crystal structures of such compounds, particularly for analyzing steric interactions imposed by bulky substituents like the 3-methylphenyl group .
Research Findings and Implications
- Electronic Properties: The 3-fluoro substituent in the target compound likely increases electron density at the triazole ring, affecting its π-π stacking interactions compared to non-fluorinated analogs .
- Thermodynamic Stability : Methyl and fluoro groups may stabilize the compound against oxidative degradation, a common issue with aryl triazoles .
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